molecular formula C11H14N2O B13854084 6-amino-2-ethyl-5-methyl-3H-isoindol-1-one

6-amino-2-ethyl-5-methyl-3H-isoindol-1-one

Cat. No.: B13854084
M. Wt: 190.24 g/mol
InChI Key: PPEKZNJFOIUHEK-UHFFFAOYSA-N
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Description

6-amino-2-ethyl-5-methyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-5-methyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-5-methylbenzaldehyde with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-ethyl-5-methyl-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

6-amino-2-ethyl-5-methyl-3H-isoindol-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-amino-2-ethyl-5-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-ethyl-5-methyl-3H-isoindol-1-one stands out due to its specific substitution pattern on the isoindole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-amino-2-ethyl-5-methyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-3-13-6-8-4-7(2)10(12)5-9(8)11(13)14/h4-5H,3,6,12H2,1-2H3

InChI Key

PPEKZNJFOIUHEK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C(=C2)C)N

Origin of Product

United States

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